molecular formula C7H12N2O B14543773 2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- CAS No. 61856-86-8

2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl-

Cat. No.: B14543773
CAS No.: 61856-86-8
M. Wt: 140.18 g/mol
InChI Key: MNGKMMSRFMNEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- is an organic compound with the molecular formula C7H12N2O. It is a derivative of pyrrolidine, featuring a nitrile group and a hydroxyl group attached to a dimethyl-substituted pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- typically involves the reaction of 2-pyrrolidinecarbonitrile with appropriate reagents to introduce the hydroxyl and dimethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The exact methods can vary based on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are adjusted to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-hydroxy-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function .

Properties

CAS No.

61856-86-8

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-hydroxy-5,5-dimethylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H12N2O/c1-7(2)4-3-6(5-8)9(7)10/h6,10H,3-4H2,1-2H3

InChI Key

MNGKMMSRFMNEMU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(N1O)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.